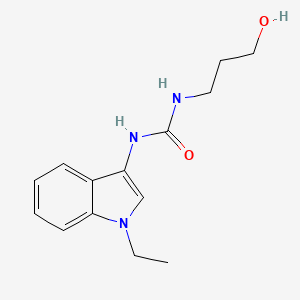

N-(3-chloro-4-fluorophenyl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-chloro-4-fluorophenyl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide involves multi-step organic reactions. A notable method involves solvent-free synthesis and microwave irradiation, which offers an efficient route to synthesize benzofuran derivatives with high yields. For instance, some derivatives were synthesized by SiO2:H3PO4 catalyzed solvent-free condensation, showcasing the method's effectiveness for complex organic syntheses (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray diffraction alongside computational methods like DFT calculations. These studies reveal the optimized geometrical structure, harmonic vibrational frequencies, and chemical shifts, which are crucial for understanding the compound's reactivity and properties. For example, the molecular structure of a related compound was analyzed using X-ray diffraction and DFT, providing insights into its geometry and electronic structure (Demir et al., 2016).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cyclocondensation, acylation, and condensation with aromatic aldehydes, to yield compounds with diverse biological activities. The choice of reaction conditions, such as solvent-free conditions or specific catalysts, plays a significant role in the efficiency and yield of these reactions. These methods have been employed to synthesize compounds with potential biological activities, demonstrating the versatility of benzofuran derivatives in chemical synthesis (Idrees et al., 2019).

Scientific Research Applications

Synthesis and Characterization

- Synthetic Approaches: The research into related benzofuran and carboxamide derivatives highlights sophisticated synthetic methodologies for creating compounds with potential biomedical applications. For instance, the synthesis of complex polyamides and polyimides derived from specific diamino compounds demonstrates the chemical versatility and adaptability of similar molecular structures for various applications, including materials science and drug development (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Antimicrobial and Antifungal Applications

- Antimicrobial Activity: Certain derivatives, such as those studied by Limban et al., have shown significant antimicrobial activity, particularly against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of N-(3-chloro-4-fluorophenyl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide derivatives for the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antiprotozoal Activity

- Trypanocidal Effects: Research into the modification of bisimidazoline leads by introducing halogen atoms has demonstrated improved activity and selectivity against Trypanosoma brucei, a causative agent of trypanosomiasis. This indicates the potential therapeutic applications of halogenated derivatives of benzofuran and carboxamide compounds in treating protozoal infections (Martínez et al., 2015).

Material Science Applications

- Polyamide and Polyimide Synthesis: The creation of rigid-rod polyamides and polyimides from compounds related to N-(3-chloro-4-fluorophenyl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide illustrates their potential utility in developing new materials with excellent thermal stability and solubility in polar aprotic solvents. These materials are valuable for various industrial applications, including electronics and coatings (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22ClFN2O3/c31-24-17-21(15-16-25(24)32)33-30(36)29-28(22-13-7-8-14-26(22)37-29)34-27(35)18-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17,23H,18H2,(H,33,36)(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHBAEBSRDYOFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)

![2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2483962.png)

methanone](/img/structure/B2483963.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2483969.png)

![ethyl 4-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2483971.png)

![N-[(5E)-2-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1-butylbenzo[cd]indol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;tetrafluoroborate](/img/structure/B2483972.png)

![2-[(4-ethoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2483975.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)